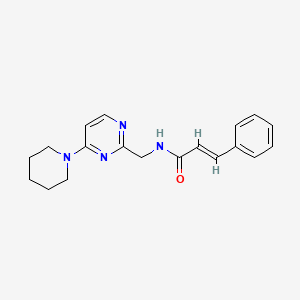
3-(Trifluoromethyl)benzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)benzofuran is a chemical compound that belongs to the class of organic compounds known as benzofurans. These structures are characterized by a fusion of a benzene ring with a furan ring, where the furan is a five-membered oxygen-containing ring. The trifluoromethyl group attached to the benzofuran ring at the third position contributes to the unique chemical and physical properties of the compound, making it of interest in various chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of this compound and its derivatives has been the subject of several studies. One approach involves the reaction of commercially available salicylaldehydes with trifluoromethyl diazomethane, which is generated in situ, and boron trifluoride as an activator to obtain trifluoromethyl-substituted benzofuranols, which can be further transformed into benzofurans 10. Another method reported the synthesis of 3-((trifluoromethyl)thio)benzofurans through the reaction of trifluoromethanesulfanylamide with 1-methoxy-2-alkynylbenzenes, promoted by BiCl3 . Additionally, indium triflate has been used as a catalyst for the coupling of nitroalkenes and phenol/naphthols, leading to the synthesis of arenofurans, a class of compounds that includes benzofurans .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a furan ring, and a trifluoromethyl group attached to the third carbon of the benzene ring. This trifluoromethyl group is known to influence the electronic properties of the benzofuran core due to its strong electron-withdrawing nature.
Chemical Reactions Analysis
This compound and its derivatives undergo various chemical reactions. For instance, the trifluoromethyl group on the benzofuran ring has been found to be less reactive than that on the indole ring, with nucleophiles adding to the C2, C3-double bond of the benzofuran . Trifluoromethylselenolation of benzofurans has been achieved using Se-(trifluoromethyl) 4-methylbenzenesulfonoselenoate, with FeCl3 as a catalyst . Moreover, benzyltrifluoromethyl selenide has been used for electrophilic trifluoromethylselenolation, demonstrating the versatility of the trifluoromethyl group in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the trifluoromethyl group. The presence of this group can affect the compound's boiling point, solubility, and stability. The electron-withdrawing nature of the trifluoromethyl group also impacts the compound's reactivity and interaction with biological systems, which is significant for pharmaceutical applications. Libraries based on benzofuran scaffolds have been synthesized with variations in physicochemical properties to achieve lead-like compounds with diverse molecular weights and partition coefficients .
科学的研究の応用
Synthesis Methods
- Facile Synthesis Routes : A study by Sheng, Fan, and Wu (2014) reports a facile and general route to 3-((trifluoromethyl)thio)benzofurans, highlighting a broad functional group tolerance in the process (Sheng, Fan, & Wu, 2014).
- Reactions and Synthesis : Kobayashi, Kumadaki, and Hanzawa (1977) synthesized 2- and 3-(Trifluoromethyl) benzofurans, exploring their reactivity and noting the trifluoromethyl group's lower reactivity on the benzofuran ring (Kobayashi, Kumadaki, & Hanzawa, 1977).
- Preparation of Benzofuran Derivatives : Morandi and Carreira (2011) described the preparation of 3-trifluoromethyl-substituted benzofuranols, demonstrating a method to transform them into corresponding trifluoromethyl-substituted benzofurans (Morandi & Carreira, 2011).
Chemical Properties and Reactions
- Spectroscopic Properties and Biological Activities : Sagaama et al. (2020) investigated the structural, spectroscopic properties, and biological activities of benzofuran-carboxylic acids derivatives, providing insights into their reactivity and potential applications (Sagaama et al., 2020).
- Catalyzed Synthesis Methods : Iaroshenko et al. (2008) developed a practical synthetic route to Benzofuro[2,3-b]pyridine and Trifluoromethyl-α-carbolines, highlighting the utility of these compounds in various chemical processes (Iaroshenko et al., 2008).
Biological and Pharmaceutical Applications
- Antiproliferative Potential and ADMET Study : Santoshkumar et al. (2016) synthesized novel benzofuran derivatives for their antiproliferative potential against cancer cells and conducted an ADMET study, emphasizing the compounds' pharmaceutical relevance (Santoshkumar et al., 2016).
- Natural Source and Bioactivity : Miao et al. (2019) discussed the natural sources, bioactivity, and synthesis of benzofuran derivatives, including 3-(Trifluoromethyl)benzofuran, underlining their significant bioactive properties and potential as natural drug lead compounds (Miao et al., 2019).
Safety and Hazards
作用機序
Target of Action
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents and potential therapeutic drugs for diseases like hepatitis C .
Mode of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in different types of cancer cells
Biochemical Pathways
Benzofuran compounds have been associated with a variety of biological activities, suggesting they may affect multiple pathways . For instance, some benzofuran derivatives have shown anti-hepatitis C virus activity, indicating they may interact with pathways related to viral replication .
Result of Action
Benzofuran derivatives have been associated with significant cell growth inhibitory effects in various types of cancer cells
特性
IUPAC Name |
3-(trifluoromethyl)-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O/c10-9(11,12)7-5-13-8-4-2-1-3-6(7)8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXPWVFSOLFAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Why is there interest in exploring the synthesis of 3-(Trifluoromethyl)benzofuran derivatives?
A2: The trifluoromethyl (CF3) group is a valuable structural motif in medicinal chemistry. Its incorporation into drug candidates can significantly alter their metabolic stability, lipophilicity, and binding affinity. [] Therefore, developing efficient synthetic methods for this compound, a versatile building block, is crucial for accessing a broader range of potentially bioactive molecules for drug discovery.
Q2: Are there any challenges associated with the copper-mediated synthesis of this compound?
A3: Yes, using trifluoromethyl iodide and copper powder in the synthesis of this compound can lead to the formation of undesired byproducts. These include 2-(trifluoromethyl)benzofuran and pentafluoroethyl derivatives, potentially arising from the decomposition of trifluoromethylcopper into cuprous fluoride and difluorocarbene. [] This decomposition can then trigger further reactions, impacting the yield and purity of the desired this compound.
Q3: What makes the one-pot synthesis of 3-trifluoromethyl benzofuranols using trifluoromethyl diazomethane advantageous?
A4: This method utilizes readily available starting materials like substituted salicylaldehydes and trifluoroethylamine (precursor to trifluoromethyl diazomethane). [] This accessibility makes the synthesis more practical and cost-effective. Furthermore, the one-pot procedure simplifies the process, minimizing purification steps and improving overall efficiency compared to multi-step alternatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-{[1-methyl-5-(2-thienylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methyl}-N-phenylbenzamide](/img/structure/B2529807.png)
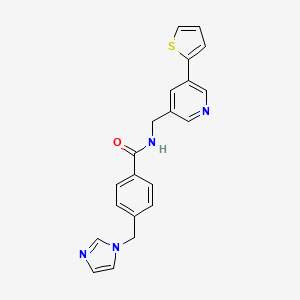

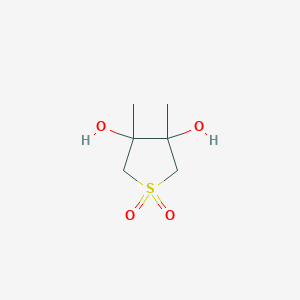
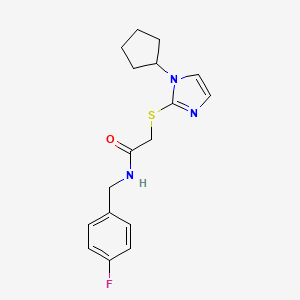
![3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid](/img/structure/B2529814.png)

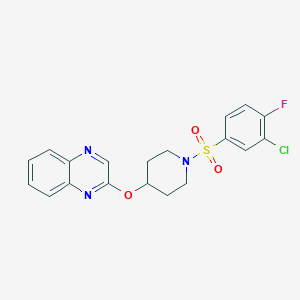
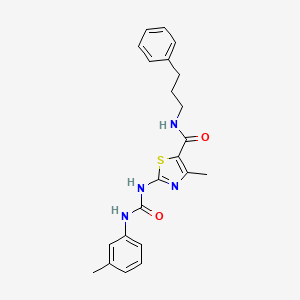
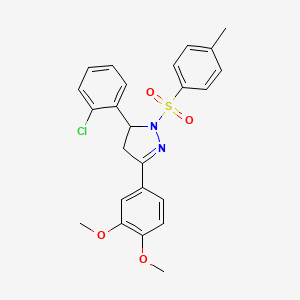
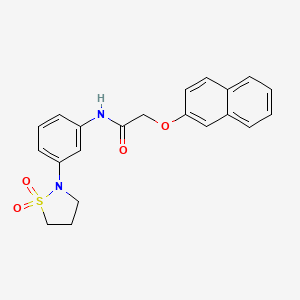
![(E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2529828.png)
![1-[5-(Aminomethyl)pyrimidin-2-yl]azepan-2-one hydrochloride](/img/structure/B2529829.png)
